molecular formula C17H24N2O2 B5371449 1-(4-ALLYLPIPERAZINO)-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE

1-(4-ALLYLPIPERAZINO)-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE

Cat. No.: B5371449
M. Wt: 288.4 g/mol
InChI Key: GEGUPKNLFUUXMB-UHFFFAOYSA-N
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Description

1-(4-ALLYLPIPERAZINO)-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Allylation: The piperazine ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Ether Formation: The phenoxy group is introduced by reacting 3,4-dimethylphenol with an appropriate halogenated ethanone derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-ALLYLPIPERAZINO)-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLPIPERAZINO)-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE
  • 1-(4-ETHYLPIPERAZINO)-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE

Uniqueness

1-(4-ALLYLPIPERAZINO)-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE is unique due to the presence of the allyl group, which can undergo additional chemical transformations, providing a versatile platform for further modifications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-4-7-18-8-10-19(11-9-18)17(20)13-21-16-6-5-14(2)15(3)12-16/h4-6,12H,1,7-11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGUPKNLFUUXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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